Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]
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Overview
Description
4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of ethoxybenzoyl and ethoxyphenyl groups attached to a piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and 2-ethoxybenzoyl chloride.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving 1,2-diamine derivatives with sulfonium salts.
Attachment of Ethoxybenzoyl and Ethoxyphenyl Groups: The ethoxybenzoyl and ethoxyphenyl groups are introduced through substitution reactions using reagents like ethoxybenzoyl chloride and ethoxyphenyl bromide under basic conditions.
Chemical Reactions Analysis
4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Scientific Research Applications
4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades .
Comparison with Similar Compounds
4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar pharmacological profiles.
Trazodone: A well-known arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another arylpiperazine derivative with alpha1-adrenergic receptor antagonistic activity.
The uniqueness of 4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE lies in its specific structural features and the presence of ethoxy groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(2-ethoxybenzoyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-19-11-7-5-9-17(19)21(25)23-13-15-24(16-14-23)22(26)18-10-6-8-12-20(18)28-4-2/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
UJUHGANNJGYXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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